molecular formula C15H13N5O2 B2675449 3-(2-(benzo[d][1,3]dioxol-5-ylmethyl)-2H-tetrazol-5-yl)aniline CAS No. 1219568-36-1

3-(2-(benzo[d][1,3]dioxol-5-ylmethyl)-2H-tetrazol-5-yl)aniline

Cat. No.: B2675449
CAS No.: 1219568-36-1
M. Wt: 295.302
InChI Key: SOJYURJLXXNUBQ-UHFFFAOYSA-N
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Description

3-(2-(Benzo[d][1,3]dioxol-5-ylmethyl)-2H-tetrazol-5-yl)aniline (CAS: 1219568-36-1) is a heterocyclic compound featuring a tetrazole ring linked to an aniline moiety via a benzodioxole-containing methyl group. Its molecular formula is C₁₅H₁₃N₅O₂, with a molecular weight of 295.30 g/mol and a purity of 98% .

Properties

IUPAC Name

3-[2-(1,3-benzodioxol-5-ylmethyl)tetrazol-5-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O2/c16-12-3-1-2-11(7-12)15-17-19-20(18-15)8-10-4-5-13-14(6-10)22-9-21-13/h1-7H,8-9,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOJYURJLXXNUBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3N=C(N=N3)C4=CC(=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(benzo[d][1,3]dioxol-5-ylmethyl)-2H-tetrazol-5-yl)aniline typically involves multiple steps. One common approach starts with the preparation of the benzo[d][1,3]dioxole moiety, followed by the introduction of the tetrazole ring and finally the aniline group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired transformations occur efficiently.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Techniques such as continuous flow synthesis may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-(benzo[d][1,3]dioxol-5-ylmethyl)-2H-tetrazol-5-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2) and nitrating agents (e.g., HNO3) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

3-(2-(benzo[d][1,3]dioxol-5-ylmethyl)-2H-tetrazol-5-yl)aniline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in drug discovery and development.

    Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2-(benzo[d][1,3]dioxol-5-ylmethyl)-2H-tetrazol-5-yl)aniline involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety and tetrazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetrazole-Substituted Aniline Derivatives

5-(2-(Benzo[d][1,3]dioxol-5-ylmethyl)-2H-tetrazol-5-yl)-2-methoxyaniline (CAS: 86817-77-8)
  • Structure : Differs by a methoxy group at the 2-position of the aniline ring.
  • The methoxy group may reduce steric hindrance but could alter hydrogen-bonding interactions .
  • Applications : Likely used in dye synthesis or as a pharmaceutical intermediate, similar to other aniline derivatives .
3-(2-Ethyl-2H-tetrazol-5-yl)aniline (CAS: 1082766-28-6)
  • Structure : Replaces the benzodioxolylmethyl group with an ethyl chain.
  • Properties : Lower molecular weight (C₉H₁₁N₅ , 189.22 g/mol) and reduced lipophilicity compared to the target compound. The ethyl group may decrease metabolic resistance but improve synthetic accessibility .
  • Applications : Simpler structure suggests utility in high-throughput medicinal chemistry workflows.
5-Chloro-2-(1H-tetrazol-5-yl)aniline (CAS: 54013-18-2)
  • Structure : Features a chlorine atom at the 5-position of the aniline ring.
  • Molecular weight is 187.61 g/mol, with higher polarity due to the halogen .
  • Applications : Likely employed in agrochemicals or as a precursor for halogenated pharmaceuticals.

Heterocyclic Variants: Oxadiazole and Triazole Derivatives

2-[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]aniline (CAS: 1018131-83-3)
  • Structure : Replaces the tetrazole with a 1,2,4-oxadiazole ring and incorporates a thiophene group.
  • Properties : Oxadiazoles exhibit distinct electronic profiles (e.g., higher dipole moments) and improved metabolic stability compared to tetrazoles. The thiophene moiety may enhance π-stacking in materials science applications .
  • Applications: Potential use in optoelectronics or as kinase inhibitors due to oxadiazole’s role in ATP-binding pocket interactions.
2,3-Dimethyl-5-(1H-tetrazol-1-yl)aniline (CAS: 954328-84-8)
  • Structure : Includes methyl groups at the 2- and 3-positions of the aniline ring.
  • Molecular weight is 189.23 g/mol, with lower solubility due to hydrophobicity .
  • Applications: Limited to niche synthetic pathways requiring sterically hindered intermediates.

Comparative Data Table

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties
Target Compound (1219568-36-1) C₁₅H₁₃N₅O₂ 295.30 Benzodioxolylmethyl, tetrazole High lipophilicity, bioisosteric effect
86817-77-8 C₁₆H₁₅N₅O₃ 325.33 Methoxy, benzodioxolylmethyl Enhanced polarity
1082766-28-6 C₉H₁₁N₅ 189.22 Ethyl Simplified synthesis
54013-18-2 C₇H₆ClN₅ 187.61 Chlorine Electrophilic reactivity
1018131-83-3 C₁₁H₈N₄OS 244.27 Oxadiazole, thiophene High dipole moment

Biological Activity

3-(2-(benzo[d][1,3]dioxol-5-ylmethyl)-2H-tetrazol-5-yl)aniline is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a benzo[d][1,3]dioxole moiety linked to a tetrazole and an aniline structure. The synthesis typically involves multi-step organic reactions, including the formation of the tetrazole ring and subsequent coupling with the benzo[d][1,3]dioxole derivative.

Synthesis Overview

  • Starting Materials : Benzo[d][1,3]dioxole derivatives and appropriate aniline precursors.
  • Reaction Conditions : Often conducted in polar solvents under controlled temperatures to ensure optimal yields.
  • Characterization : The product is characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure.

Anticancer Activity

Recent studies have indicated that compounds related to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), leading to reduced proliferation of cancer cells. In vitro studies have demonstrated IC50 values in the micromolar range against various cancer cell lines such as HepG2 and HCT116 .
CompoundCell LineIC50 (µM)
This compoundHepG22.38
This compoundHCT1161.54
Doxorubicin (Standard)HepG27.46

Cytotoxicity Studies

Cytotoxicity assays reveal that while these compounds are effective against cancer cells, they show minimal toxicity towards normal cell lines. For example, IC50 values greater than 150 µM were noted for normal cells, indicating a favorable selectivity index .

The biological activity of this compound can be attributed to several mechanisms:

  • EGFR Inhibition : By blocking EGFR signaling pathways, these compounds can induce apoptosis in cancer cells.
  • Cell Cycle Arrest : Studies indicate that treatment leads to cell cycle arrest at various phases, disrupting normal cellular proliferation.
  • Mitochondrial Pathway Modulation : The compounds affect mitochondrial proteins such as Bax and Bcl-2, which are crucial in regulating apoptosis .

Case Studies

Several case studies have demonstrated the efficacy of related compounds in preclinical models:

  • Study on HepG2 Cells : A compound structurally similar to this compound was tested against HepG2 cells, showing significant apoptosis induction through annexin V-FITC assays.
    • Results : Increased early and late apoptosis rates were observed post-treatment compared to controls.
  • In Vivo Models : Further investigations in animal models have shown promising results in reducing tumor sizes when treated with derivatives of this compound.

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